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molecular formula C9H11F3N2 B1466024 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine CAS No. 1192356-25-4

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

Cat. No. B1466024
M. Wt: 204.19 g/mol
InChI Key: SHWJCFHMVIPNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426448B2

Procedure details

Add a solution of p-toluenesulfonic acid monohydrate (3.07 g, 16.1 mmol) in t-butylmethyl ether (25 mL) at 40° C. to a solution of 1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethylamine (3.20 g, 15.7 mmol) in t-butylmethyl ether (15 mL) at 35° C. Allow to cool to ambient temperature, and then add t-butylmethyl ether (10 mL). Stir at ambient temperature for approximately 1 hr. Filter and dry the resulting solid under vacuum at 40° C. to afford the title compound as an off white solid (5.17 g, 88%). 1H NMR (500 MHz, DMSO-d6) δ 8.42 (s, 3H), 8.22 (t, J=8.0 Hz, 1H), 7.98 (d, J=8.0 Hz, 1H), 7.93 (d, J=8.0 Hz, 1H), 7.46 (d, J=8.3 Hz, 2H), 7.10 (d, J=8.3 Hz, 2H), 2.27 (s, 3H), 1.63 (s, 6H).
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Identifiers

REACTION_CXSMILES
O.[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:13][C:14]([NH2:26])([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([F:25])([F:24])[F:23])[N:17]=1)[CH3:15]>C(OC)(C)(C)C>[CH3:12][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH3:15][C:14]([NH2:26])([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([F:24])([F:25])[F:23])[N:17]=1)[CH3:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.07 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
3.2 g
Type
reactant
Smiles
CC(C)(C1=NC(=CC=C1)C(F)(F)F)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at ambient temperature for approximately 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
dry the resulting solid under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=CC=C1)C(F)(F)F)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.17 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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